molecular formula C11H15NO3S B097197 Benzamide, p-(isopropylsulfonyl)-N-methyl- CAS No. 18453-18-4

Benzamide, p-(isopropylsulfonyl)-N-methyl-

Cat. No. B097197
CAS RN: 18453-18-4
M. Wt: 241.31 g/mol
InChI Key: MZNOJHZIELUORG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzamide, p-(isopropylsulfonyl)-N-methyl-, also known as BISIM, is a chemical compound that has been extensively studied for its potential applications in scientific research. BISIM is a potent inhibitor of protein arginine methyltransferases (PRMTs), which are enzymes that play a crucial role in various cellular processes, including gene expression, RNA processing, and DNA repair.

Scientific Research Applications

Benzamide, p-(isopropylsulfonyl)-N-methyl- has been studied extensively for its potential applications in scientific research. One of the most promising applications of Benzamide, p-(isopropylsulfonyl)-N-methyl- is as a tool for studying the role of PRMTs in various cellular processes. PRMTs are involved in the regulation of gene expression, RNA processing, and DNA repair, and their dysregulation has been linked to various diseases, including cancer, cardiovascular disease, and neurological disorders. By inhibiting PRMTs with Benzamide, p-(isopropylsulfonyl)-N-methyl-, researchers can study the specific functions of these enzymes in different cellular processes and identify potential therapeutic targets for disease treatment.

Mechanism Of Action

Benzamide, p-(isopropylsulfonyl)-N-methyl- functions as a competitive inhibitor of PRMTs by binding to the active site of the enzyme. This binding prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to the target protein, thereby inhibiting the enzymatic activity of PRMTs. Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to be a potent inhibitor of PRMTs, with IC50 values in the low micromolar range.

Biochemical And Physiological Effects

Benzamide, p-(isopropylsulfonyl)-N-methyl- has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that Benzamide, p-(isopropylsulfonyl)-N-methyl- inhibits the activity of various PRMT isoforms, including PRMT1, PRMT3, and PRMT5. In vivo studies have shown that Benzamide, p-(isopropylsulfonyl)-N-methyl- can inhibit the growth of cancer cells and reduce the levels of methylated histones, which are involved in the regulation of gene expression. Benzamide, p-(isopropylsulfonyl)-N-methyl- has also been shown to have anti-inflammatory effects, as it can reduce the production of pro-inflammatory cytokines in macrophages.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Benzamide, p-(isopropylsulfonyl)-N-methyl- in lab experiments is its specificity for PRMTs. Unlike other methyltransferase inhibitors, such as adenosine dialdehyde (Adox), Benzamide, p-(isopropylsulfonyl)-N-methyl- does not inhibit other methyltransferases, such as histone methyltransferases. This specificity allows researchers to study the specific functions of PRMTs in different cellular processes without interfering with other methyltransferase-dependent pathways. However, one of the limitations of using Benzamide, p-(isopropylsulfonyl)-N-methyl- is its relatively low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for research on Benzamide, p-(isopropylsulfonyl)-N-methyl-. One area of research is the development of more potent and selective PRMT inhibitors based on the structure of Benzamide, p-(isopropylsulfonyl)-N-methyl-. Another area of research is the identification of specific PRMT isoforms that are involved in different cellular processes and diseases. By studying the specific functions of PRMT isoforms, researchers can identify potential therapeutic targets for disease treatment. Finally, there is a need for more in vivo studies to determine the efficacy and safety of Benzamide, p-(isopropylsulfonyl)-N-methyl- and other PRMT inhibitors in animal models of disease.

Synthesis Methods

The synthesis of Benzamide, p-(isopropylsulfonyl)-N-methyl- involves the reaction of N-methylbenzamide with isopropylsulfonyl chloride in the presence of a base. The reaction proceeds via an SN2 mechanism, resulting in the formation of Benzamide, p-(isopropylsulfonyl)-N-methyl- as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.

properties

CAS RN

18453-18-4

Product Name

Benzamide, p-(isopropylsulfonyl)-N-methyl-

Molecular Formula

C11H15NO3S

Molecular Weight

241.31 g/mol

IUPAC Name

N-methyl-4-propan-2-ylsulfonylbenzamide

InChI

InChI=1S/C11H15NO3S/c1-8(2)16(14,15)10-6-4-9(5-7-10)11(13)12-3/h4-8H,1-3H3,(H,12,13)

InChI Key

MZNOJHZIELUORG-UHFFFAOYSA-N

SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC

Canonical SMILES

CC(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC

Other CAS RN

18453-18-4

synonyms

p-(Isopropylsulfonyl)-N-methylbenzamide

Origin of Product

United States

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